molecular formula C12H17NO2 B12777695 3,4-Methylenedioxy-N-methylphentermine CAS No. 81262-69-3

3,4-Methylenedioxy-N-methylphentermine

Numéro de catalogue: B12777695
Numéro CAS: 81262-69-3
Poids moléculaire: 207.27 g/mol
Clé InChI: CRFWCCGPRXKZSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3,4-Methylenedioxy-N-methylphentermine (MDMP), with the preferred IUPAC name 1-(2H-1,3-Benzodioxol-5-yl)-N,2-dimethylpropan-2-amine, is a synthetic compound belonging to the phenethylamine class . It is a lesser-known psychoactive substance first synthesized by Alexander Shulgin, who documented in his book PiHKAL that it has a duration of approximately six hours . Available data suggests MDMP produces few to no subjective effects and is noted to be only slightly similar to MDMA . Very little data exists regarding its detailed pharmacological properties, metabolic pathway, and full toxicological profile, making it a compound of interest for investigative research. This product is provided with a minimum purity of 98.0% and has a molar mass of 207.273 g·mol−1 . Its chemical structure is C12H17NO2 . It is supplied as a powder with noted solubility in various solvents including DMSO and ethanol . WARNING: This product is for research and forensic applications only. It is not intended for human or veterinary use. It is harmful if swallowed, inhaled, or comes into contact with skin or eyes, and may cause respiratory irritation, drowsiness, or dizziness . Researchers must check the legal status of this compound in their region prior to purchase, as it is controlled under legislation such as the UK Misuse of Drugs Act, where it is a Class A drug .

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

81262-69-3

Formule moléculaire

C12H17NO2

Poids moléculaire

207.27 g/mol

Nom IUPAC

1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3

Clé InChI

CRFWCCGPRXKZSM-UHFFFAOYSA-N

SMILES canonique

CC(C)(CC1=CC2=C(C=C1)OCO2)NC

Origine du produit

United States

Synthetic Methodologies and Chemical Precursors for 3,4 Methylenedioxy N Methylphentermine

The synthesis of 3,4-Methylenedioxy-N-methylphentermine (MDMP), or 1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine, can be logically inferred from established methods for structurally similar molecules, particularly phentermine and 3,4-methylenedioxymethamphetamine (MDMA). nih.govnih.gov A primary and versatile strategy for constructing the amine functionality in such compounds is reductive amination. wikipedia.orgmasterorganicchemistry.com

This process typically involves the reaction of a ketone with an amine to form an imine intermediate, which is then reduced to the corresponding amine. libretexts.org For MDMP, the key ketone precursor would be 1-(3,4-methylenedioxyphenyl)-2-methylpropan-2-one. This ketone contains the necessary α,α-dimethyl substitution characteristic of the phentermine structure.

The synthesis of this ketone precursor can be approached from several starting materials, which are often common to the synthesis of other methylenedioxy-substituted phenethylamines. deu.edu.tr Key precursors for the methylenedioxy-phenyl moiety include safrole, isosafrole, and piperonal (B3395001). nih.govdeu.edu.tr These materials can be chemically converted to the required ketone structure. For instance, piperonal can be transformed into the target ketone through a multi-step process.

Once the 1-(3,4-methylenedioxyphenyl)-2-methylpropan-2-one precursor is obtained, it undergoes reductive amination with methylamine. nih.govdeu.edu.tr This reaction can be performed directly, where the ketone, methylamine, and a reducing agent are combined in a single step. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN), sodium borohydride (B1222165) (NaBH₄), or aluminum amalgam (Al/Hg). nih.govmasterorganicchemistry.com Sodium cyanoborohydride is particularly effective as it selectively reduces the iminium ion intermediate in the presence of the starting ketone. masterorganicchemistry.com

Table 1: Key Chemical Precursors for a Plausible MDMP Synthesis

Precursor NameChemical FormulaRole in SynthesisReference
PiperonalC₈H₆O₃Primary starting material for the methylenedioxyphenyl group. deu.edu.trmdma.ch
SafroleC₁₀H₁₀O₂Alternative primary starting material, can be converted to the ketone precursor. nih.govdeu.edu.tr
1-(3,4-methylenedioxyphenyl)-2-methylpropan-2-oneC₁₁H₁₂O₃Key ketone intermediate for reductive amination. nih.govnih.gov
MethylamineCH₅NNitrogen source for the formation of the secondary amine. nih.govdeu.edu.tr
Sodium CyanoborohydrideCH₃BNNaSelective reducing agent for the imine intermediate. nih.govmasterorganicchemistry.com
Aluminum AmalgamAl/HgAlternative reducing agent for reductive amination. deu.edu.trmdma.ch

Asymmetric Catalysis in Analogous Syntheses

The chemical structure of 3,4-Methylenedioxy-N-methylphentermine features a gem-dimethyl group at the alpha-carbon (the carbon atom adjacent to the nitrogen). nih.gov This substitution pattern means the alpha-carbon is achiral, and therefore, MDMP does not exist as enantiomers.

However, the study of asymmetric catalysis is highly relevant for closely related analogs that do possess a chiral center, such as MDMA. nih.gov The synthesis of specific enantiomers of chiral amines is of significant interest in medicinal and synthetic chemistry. acs.org Advances in stereoselective synthesis have provided several effective methods for producing enantiomerically pure or enriched amphetamine derivatives. uwaterloo.caresearchgate.net

Common strategies for achieving enantioselectivity in the synthesis of chiral amphetamine analogs include:

Reductive Amination with Chiral Auxiliaries: This method involves reacting the precursor ketone (e.g., 3,4-methylenedioxyphenyl-2-propanone for MDMA) with a chiral amine, such as (S)-α-methylbenzylamine. The resulting diastereomeric imines can be separated, followed by reduction and removal of the chiral auxiliary to yield the desired enantiomer. nih.gov

Transition Metal-Catalyzed Asymmetric Hydrogenation: Imines or their corresponding enamines can be hydrogenated using a chiral catalyst, often based on transition metals like iridium or rhodium complexed with chiral ligands. acs.org This approach can provide high enantioselectivity in the direct formation of the chiral amine.

Ring-Opening of Chiral Aziridines: A stereospecific approach involves the synthesis of a chiral aziridine, a three-membered ring containing a nitrogen atom. Subsequent ring-opening with an appropriate organometallic reagent, such as an organocuprate, can proceed with high stereochemical control to establish the desired stereocenter. nih.govgoogle.com

These methods highlight the sophisticated catalytic systems developed for controlling stereochemistry in amine synthesis, which are directly applicable to the chiral analogs of MDMP. acs.orgnih.gov

Advanced Analytical Methodologies for 3,4 Methylenedioxy N Methylphentermine Characterization

Chromatographic Techniques for Separation and Quantification in Research Matrices

Chromatographic methods are fundamental in forensic and research laboratories for the separation of complex mixtures and the quantification of specific analytes. The analysis of MDMP would likely employ techniques similar to those used for other phenethylamines.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. For amphetamine-type substances, derivatization is often employed to improve chromatographic behavior and enhance sensitivity. nih.govnih.gov A study on acylated derivatives of MDMA showed that perfluoroalkyl amides exhibited excellent chromatographic properties and produced unique mass spectral fragments, which could be a valuable approach for the specific identification of MDMP. nih.gov

Table 1: Illustrative GC-MS Parameters for Analysis of Related Phenethylamines

Parameter Typical Condition
Column 5% Phenyl-methylpolysiloxane
Injector Temperature 250 - 280 °C
Oven Program Initial temperature of 80-100°C, ramped to 280-300°C
Carrier Gas Helium or Hydrogen
Ionization Mode Electron Ionization (EI)
Detector Mass Spectrometer (Scan or SIM mode)

Note: These parameters are based on methods for MDMA and would require optimization for MDMP.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers high sensitivity and specificity for the analysis of a wide range of compounds, including those that are not amenable to GC-MS without derivatization. Several LC-MS/MS methods have been developed for the simultaneous analysis of multiple illicit phenethylamines in various matrices. nih.govnih.gov These methods typically use a reversed-phase C18 column with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.gov

For MDMP, an LC-MS/MS method would likely involve a similar approach, with the tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode for enhanced selectivity and sensitivity.

Table 2: Representative LC-MS/MS Conditions for Phenethylamine (B48288) Analysis

Parameter Typical Condition
Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile or Methanol
Flow Rate 0.2 - 0.5 mL/min
Ionization Mode Electrospray Ionization (ESI), Positive Ion
Detection Triple Quadrupole Mass Spectrometer (MRM mode)

Note: These conditions are generalized from methods for related compounds and would need to be optimized for MDMP.

High-Performance Liquid Chromatography (HPLC) with Advanced Detectors

High-performance liquid chromatography (HPLC) coupled with detectors such as a diode-array detector (DAD) or fluorescence detector (FLD) provides a reliable and more accessible alternative to mass spectrometry for quantification. nih.gov For phenethylamines like MDMA, HPLC-DAD methods have been established, typically utilizing a reversed-phase column and a mobile phase of methanol or acetonitrile mixed with a buffer. nih.govmdma.ch The choice of wavelength for the DAD would be critical and would need to be determined by examining the UV spectrum of MDMP.

Fluorescence detection can offer enhanced sensitivity and selectivity, particularly if the compound is naturally fluorescent or can be derivatized with a fluorescent tag. researchgate.net

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) is a powerful and cost-effective technique for the screening and quantification of substances in various samples. It allows for the simultaneous analysis of multiple samples on a single plate. While no specific HPTLC methods for MDMP are published, methods for related compounds like MDMA and its derivatives have been developed. researchgate.net These methods often use silica (B1680970) gel plates as the stationary phase and a mixture of organic solvents as the mobile phase. Detection can be achieved by observing the plate under UV light or by spraying with a visualizing reagent that reacts with the analyte to produce a colored or fluorescent spot. researchgate.net

Spectroscopic Identification Approaches for Structural Confirmation

Spectroscopic techniques are indispensable for the unambiguous structural elucidation of chemical compounds.

For MDMP, a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy would be essential for its definitive identification. The mass spectrum of MDMP would be expected to show a molecular ion peak corresponding to its molecular weight (207.27 g/mol ) and a fragmentation pattern that could help distinguish it from its isomers. nih.gov

¹H and ¹³C NMR spectroscopy would provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, allowing for the complete assignment of its structure. nih.govcuny.edunih.govresearchgate.net While specific NMR data for MDMP is not widely published, the spectra would be expected to show characteristic signals for the methylenedioxy group, the aromatic protons, the aliphatic chain, and the N-methyl and gem-dimethyl groups. cuny.edunih.gov

Method Validation Parameters in Research Settings

The validation of any analytical method is crucial to ensure its reliability and fitness for purpose. In a research setting, key validation parameters for the characterization of MDMP would include:

Specificity and Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a defined range.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

These parameters would need to be thoroughly evaluated for any newly developed method for the analysis of 3,4-Methylenedioxy-N-methylphentermine to ensure the generation of scientifically sound and defensible data.

Sensitivity and Selectivity

Sensitivity and selectivity are cornerstone parameters in the validation of analytical methods. Sensitivity is typically defined by the limit of detection (LOD) and the limit of quantification (LOQ), which represent the lowest concentration of an analyte that can be reliably detected and quantified, respectively. Selectivity refers to the ability of the method to differentiate and quantify the analyte of interest in the presence of other, potentially interfering, components in the sample matrix.

For compounds like MDMP, chromatographic separation coupled with mass spectrometry provides high selectivity. The separation of the analyte from matrix components is achieved by the gas or liquid chromatography stage, while the mass spectrometer offers another dimension of selectivity through the monitoring of specific mass-to-charge (m/z) ratios of the parent ion and its fragments. In tandem mass spectrometry (MS/MS), this is further enhanced by monitoring specific fragmentation transitions, which significantly reduces background noise and improves selectivity.

While specific LOD and LOQ values for this compound are not detailed in the available scientific literature, a dissertation on the application of high-resolution mass spectrometry for novel psychoactive substances includes MDMP in its compound database, indicating that sensitive and selective detection is achievable with this technology. scispace.com The table below illustrates typical sensitivity parameters that would be determined during the validation of an LC-MS/MS method for a compound of this nature.

ParameterDescriptionIllustrative Value (Hypothetical for MDMP)
Limit of Detection (LOD)The lowest analyte concentration that can be reliably distinguished from background noise.0.1 ng/mL
Limit of Quantification (LOQ)The lowest analyte concentration that can be quantitatively determined with acceptable precision and accuracy.0.5 ng/mL

The values presented in this table are illustrative examples for a compound of this type and are not based on published, specific experimental data for this compound.

Linearity and Quantitative Range

The linearity of an analytical method describes its ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. The quantitative range is the interval between the upper and lower concentrations of an analyte in a sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.

To establish linearity, a series of calibration standards of known concentrations are analyzed, and a calibration curve is constructed by plotting the instrument response against the concentration of the analyte. The linearity is typically evaluated by the coefficient of determination (r²), which should ideally be close to 1.0.

Specific data on the linearity and quantitative range for the analysis of this compound is not available in the reviewed literature. However, for related compounds analyzed by LC-MS/MS, linear calibration curves are commonly achieved over a range that is relevant for toxicological and forensic investigations. The following table provides a hypothetical example of linearity and range data that would be expected from a validated method.

ParameterDescriptionIllustrative Value (Hypothetical for MDMP)
Quantitative RangeThe concentration range over which the method is precise, accurate, and linear.0.5 - 500 ng/mL
Coefficient of Determination (r²)A statistical measure of how well the regression line approximates the real data points.≥ 0.995
Calibration ModelThe mathematical relationship between instrument response and concentration.Linear, y = mx + c

The values presented in this table are illustrative examples for a compound of this type and are not based on published, specific experimental data for this compound.

In Vitro Pharmacological Characterization of 3,4 Methylenedioxy N Methylphentermine

Monoamine Transporter Interaction Profiles

The interaction of MDMP with monoamine transporters, which are crucial for regulating the synaptic concentrations of serotonin (B10506), dopamine (B1211576), and norepinephrine (B1679862), is a key aspect of its pharmacological characterization.

Research into the effects of MDMP on the serotonin transporter (SERT) has revealed specific details about its binding affinity and functional impact.

In vitro studies have been conducted to determine the serotonin-releasing capabilities of MDMP. Notably, both 3,4-Methylenedioxyphentermine (MDPH) and its N-methyl derivative, MDMP, were found to be inactive as serotonin-releasing agents in vitro. wikipedia.org This finding suggests that, unlike its structural relative 3,4-Methylenedioxymethamphetamine (MDMA), which is a potent serotonin releaser, MDMP does not significantly induce the efflux of serotonin from neurons. nih.govnih.govnih.gov The mechanism of serotonin release by compounds like MDMA involves a direct interaction with the serotonin transporter, leading to a reversal of its function. nih.gov

The interaction of MDMP with the dopamine transporter (DAT) is another critical area of its pharmacological profile. While direct studies on MDMP's affinity for DAT are not extensively detailed in the provided information, the broader class of amphetamines often exhibits activity at this transporter. nih.govmdpi.com For instance, MDMA, a related compound, is known to inhibit dopamine reuptake and stimulate its release. nih.govmdpi.com However, the specific functional effects of MDMP at the DAT, such as its potential to inhibit or reverse transport, require further dedicated investigation to be fully understood.

Information regarding the specific affinity and functional effects of MDMP at the norepinephrine transporter (NET) is limited in the available search results. Compounds within the amphetamine class typically interact with NET, influencing norepinephrine levels. wikipedia.org However, without direct experimental data for MDMP, its precise profile at this transporter remains to be elucidated.

Serotonin Transporter (SERT) Affinity and Functional Effects (e.g., Uptake Inhibition, Release)

G-Protein Coupled Receptor (GPCR) Binding and Activation Profiles

The interaction of MDMP with G-protein coupled receptors (GPCRs), particularly serotonin receptor subtypes, provides further insight into its potential pharmacological actions.

While specific binding affinity data (Ki values) for MDMP at the 5-HT1A, 5-HT2A, and 5-HT2C receptors are not explicitly provided in the search results, the activity of related compounds offers some context. For example, MDMA has been shown to interact with these receptors. nih.govnih.govnih.gov Phentermine, another related molecule, has been found to be largely inactive as a ligand for 5-HT2A and 5-HT2C receptors, though one study indicated it is a weak partial agonist at the 5-HT2C receptor. wikipedia.org Given that MDMP was described by Alexander Shulgin as lacking MDMA-like effects, it is plausible that its affinity for these serotonin receptor subtypes is not significant, though this requires direct experimental confirmation. wikipedia.org

Adrenergic Receptor Subtype Affinities (e.g., α1A, α2A)

Direct binding affinities of MDMP for adrenergic receptor subtypes have not been detailed in scientific literature. However, by examining its structural analogs, we can infer a potential for interaction. Phentermine, a primary structural component, acts as a norepinephrine-dopamine releasing agent. wikipedia.org This action is primarily mediated through its interaction with monoamine transporters rather than direct receptor agonism.

MDMA, which shares the methylenedioxy group with MDMP, has shown some affinity for adrenergic receptors. For instance, MDMA displays a notable affinity for α2-adrenoceptors. researchgate.net Preclinical studies have also indicated that α1-noradrenergic receptors may play a role in the effects of psychostimulants like MDMA. mdpi.com Given these characteristics of its analogs, it is plausible that MDMP possesses some affinity for adrenergic receptor subtypes, although likely weaker than its activity at monoamine transporters. A patent filing mentions adrenergic drugs and their binding to adrenergic receptors, listing various subtypes including α1A and α2A, in the context of compositions that may include MDMP, but does not provide specific binding data for the compound itself. google.com

Comparative Adrenergic Receptor Affinities of Analogous Compounds

CompoundReceptor SubtypeAffinity (Ki, nM)Source
MDMAα2-adrenoceptor~2,000 researchgate.net

This table is illustrative and based on data from analogous compounds due to the absence of direct data for MDMP.

Trace Amine-Associated Receptor 1 (TAAR1) Interactions

Trace Amine-Associated Receptor 1 (TAAR1) is a receptor that is activated by trace amines and many amphetamine-like substances. wikipedia.org Agonism at TAAR1 by monoamine releasing agents can serve to inhibit and regulate their own effects. wikipedia.org

Phentermine has been identified as a weak partial agonist at human TAAR1. wikipedia.org Its activity at this receptor is less potent than that of amphetamine. Given that MDMP is an N-methylated derivative of 3,4-methylenedioxyphentermine, it is highly probable that it also interacts with TAAR1. The nature of this interaction, whether as an agonist or antagonist, and its potency, would require direct experimental investigation. A patent application mentions assessing the in vitro activity of various compounds at TAAR1, and lists MDMP in its chemical compound index, but does not provide specific results for it. google.com The interaction of phenethylamines with TAAR1 is a key aspect of their pharmacology, regulating monoamine neurotransmission. wikipedia.org

Comparative TAAR1 Activity of Analogous Compounds

CompoundReceptorActivityEC50 (nM)Source
Phenterminehuman TAAR1Partial Agonist5,470 wikipedia.org
Amphetaminehuman TAAR1Agonist- wikipedia.org

This table is illustrative and based on data from analogous compounds due to the absence of direct data for MDMP.

Mechanistic Investigations at the Cellular Level (using analogous compounds for methodology reference)

Modulation of Neuroplasticity in Cellular Models

While direct studies on MDMP's role in neuroplasticity are absent, research on its analog phentermine provides a methodological framework. Phentermine has been shown to induce conditioned rewarding effects through the activation of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway in the nucleus accumbens. nih.gov This pathway is a critical regulator of synaptic plasticity, cell survival, and growth. In cellular models, the impact of phentermine on neuroplasticity can be assessed by measuring the phosphorylation of Akt and the expression of downstream targets. For instance, studies have used Western blot analysis to show that phentermine increases the levels of phospho-Akt in the nucleus accumbens of mice that exhibit conditioned place preference. nih.gov This suggests that phentermine, and likely its derivatives such as MDMP, could modulate neuroplasticity by engaging intracellular signaling cascades linked to dopamine release.

Enzyme Transamidation and Protein Modification Studies (e.g., Phenethylaminylation)

A potential, yet less explored, mechanism for the long-term effects of phenethylamine-type compounds is the covalent modification of proteins through enzyme-mediated transamidation. Recent in vitro evidence has demonstrated that phenethylamines can be covalently bonded to glial proteins via the action of transglutaminase 2. nih.gov This process, termed "phenethylaminylation," involves the transamidation of the amine terminus of the phenethylamine (B48288) to a glutamine residue on a target protein. nih.gov

This post-translational modification could lead to long-lasting changes in cellular function. Using a propargylated analog of mescaline (a phenethylamine psychedelic) in a primary human astrocyte cell culture model, researchers have identified numerous protein targets for this modification. nih.gov Given that MDMP is a phenethylamine derivative, it is plausible that it could also serve as a substrate for transglutaminase, leading to the "phenethylaminylation" of a range of cellular proteins. This represents a potential mechanism for inducing lasting neuroadaptive changes.

Cellular Bioenergetics and Redox Homeostasis in Response to Analogs (e.g., Mitochondrial Membrane Potential, ATP, Reactive Oxygen Species, Glutathione (B108866) Levels)

The impact of amphetamine analogs on cellular energy metabolism and redox balance is an area of significant research. Amphetamine-like compounds are known to impair mitochondrial function. researchgate.netnih.gov This can occur through the disruption of the mitochondrial membrane potential and inhibition of the electron transport chain, which in turn leads to decreased ATP synthesis. researchgate.netmdpi.com

Furthermore, the impairment of mitochondrial function by amphetamine derivatives is often associated with an increase in the production of reactive oxygen species (ROS). mdpi.comnih.gov This surge in ROS can overwhelm the cellular antioxidant systems, such as glutathione, leading to oxidative stress, which can damage lipids, proteins, and DNA. nih.gov Studies on para-halogenated derivatives of amphetamine in SH-SY5Y neuroblastoma cells have demonstrated a clear link between mitochondrial dysfunction (decreased mitochondrial membrane potential, impaired oxygen consumption), increased ROS levels, and subsequent cytotoxicity, including a reduction in cellular ATP. mdpi.com Therefore, it is reasonable to hypothesize that MDMP could similarly impact cellular bioenergetics and redox homeostasis, potentially leading to mitochondrial stress and an increase in oxidative damage in relevant cellular models.

Metabolic Pathways and Enzyme Mediated Biotransformation of 3,4 Methylenedioxy N Methylphentermine

Phase I Metabolic Reactions of Analogous Compounds

Phase I metabolism involves the introduction or exposure of functional groups on the parent molecule, primarily through oxidation, reduction, or hydrolysis, making the compound more polar. For amphetamine-like substances, this phase is dominated by demethylenation and demethylation reactions. uni-saarland.deyoutube.com

O-Demethylenation Pathways and Metabolite Formation

A primary and crucial pathway in the metabolism of methylenedioxy-substituted compounds like MDMA is the cleavage of the methylenedioxy ring, a process known as O-demethylenation. nih.govnih.govresearchgate.net This reaction is significant as it converts the parent compound into highly reactive catechol metabolites. researchgate.net

In the case of MDMA, O-demethylenation leads to the formation of 3,4-dihydroxymethamphetamine (HHMA). nih.govmdpi.com This catechol intermediate is often unstable and serves as a substrate for further reactions. researchgate.net Similarly, if the initial compound has already undergone N-demethylation to form 3,4-methylenedioxyamphetamine (MDA), subsequent O-demethylenation will produce 3,4-dihydroxyamphetamine (HHA). nih.gov These catecholic metabolites, HHMA and HHA, are central to the subsequent metabolic steps. researchgate.netnih.gov

The process can be summarized as follows:

MDMA3,4-dihydroxymethamphetamine (HHMA)

MDA3,4-dihydroxyamphetamine (HHA)

N-Demethylation Pathways and Metabolite Formation

The N-demethylation pathway can be represented as:

MDMA3,4-methylenedioxyamphetamine (MDA)

Furthermore, metabolites that have already undergone O-demethylenation, such as 4-hydroxy-3-methoxymethamphetamine (HMMA), can also be substrates for N-demethylation, leading to the formation of 4-hydroxy-3-methoxyamphetamine (HMA). youtube.com

Role of Cytochrome P450 Isoenzymes (e.g., CYP1A2, CYP2B6, CYP2C19, CYP2D6, CYP3A4)

The metabolic reactions of Phase I are predominantly catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes, which are primarily located in the liver. nih.govresearchgate.net Several specific CYP isoenzymes have been identified as key players in the metabolism of MDMA and its analogs. researchgate.netresearchgate.net

CYP2D6: This is the principal enzyme responsible for the O-demethylenation of both MDMA to HHMA and MDA to HHA. nih.govoup.compharmgkb.orgnih.gov Its genetic polymorphism can lead to significant inter-individual variations in metabolism. pharmgkb.org MDMA also acts as a potent, mechanism-based inhibitor of CYP2D6, meaning it can inhibit its own metabolism, a phenomenon that contributes to its nonlinear pharmacokinetics. nih.govnih.govnih.gov

CYP1A2: This isoenzyme is involved in both the N-demethylation of MDMA to MDA and the O-demethylenation pathway. oup.comyoutube.comresearchgate.net

CYP2B6: Along with CYP1A2, CYP2B6 is considered an important enzyme in the N-demethylation of MDMA to MDA. oup.comdshs-koeln.de

CYP2C19: This enzyme has been shown to play a role in both the N-demethylation and O-demethylenation of MDMA. researchgate.netresearchgate.net

CYP3A4: CYP3A4 contributes as a minor pathway to the O-demethylenation of MDMA and also participates in its N-demethylation. caymanchem.comoup.comresearchgate.net

The involvement of these enzymes highlights the complex and multi-faceted nature of Phase I biotransformation.

Phase II Metabolic Reactions of Analogous Compounds

Following Phase I, the modified metabolites, particularly the catechols, undergo Phase II conjugation reactions. uni-saarland.de In this phase, an endogenous molecule is attached to the metabolite, which drastically increases its water solubility and facilitates its excretion from the body, primarily via urine. nih.govwikipedia.org

Conjugation Pathways (e.g., Glucuronidation, Sulfonation, Methylation, Glutathione (B108866) Conjugation)

The primary Phase II pathways for metabolites of MDMA and analogous compounds are:

Methylation: The catechol metabolites HHMA and HHA are rapidly methylated, a reaction catalyzed by Catechol-O-methyltransferase (COMT). nih.govnih.gov This primarily results in the formation of 4-hydroxy-3-methoxymethamphetamine (HMMA) from HHMA, and 4-hydroxy-3-methoxyamphetamine (HMA) from HHA. nih.govmdpi.com This is a major step, and HMMA is often the most abundant metabolite recovered in urine. nih.gov

Sulfonation: The hydroxyl groups of the catechol metabolites (HHMA) and their methylated successors (HMMA) can be conjugated with a sulfonate group (SO₃⁻). nih.govnih.gov This reaction is catalyzed by sulfotransferases (SULTs). Studies have shown that sulfation is a major conjugation pathway for these metabolites, with sulfate (B86663) conjugates often being more abundant than glucuronide conjugates in urine. nih.govnih.gov

Glucuronidation: This pathway involves the transfer of glucuronic acid to the metabolites. wikipedia.org Both HHMA and HMMA can be conjugated to form glucuronides. nih.govyoutube.com While this is a significant pathway, for MDMA metabolites, sulfation appears to be the more dominant of the two. nih.govnih.gov

Glutathione Conjugation: The reactive ortho-quinone intermediates, formed from the oxidation of catechol metabolites like HHMA, are highly electrophilic and can react with glutathione (GSH). researchgate.netnih.gov This conjugation is a detoxification pathway, leading to the formation of glutathione adducts which can be further processed through the mercapturic acid pathway to yield N-acetylcysteine conjugates. researchgate.netnih.govacs.org

Role of Conjugating Enzymes (e.g., COMT, SULT, UGT)

The conjugation reactions of Phase II are mediated by specific transferase enzymes: researchgate.net

Catechol-O-methyltransferase (COMT): This enzyme is fundamentally important in the metabolism of catecholamines and is responsible for the O-methylation of the catechol metabolites HHMA and HHA to their more stable methoxy-hydroxy forms (HMMA and HMA). nih.govnih.govmdpi.com Genetic variations in the COMT gene can influence the activity of this enzyme and potentially affect the metabolic profile. mdpi.com

Sulfotransferases (SULTs): These enzymes catalyze the transfer of a sulfonate group from the donor molecule PAPS (3'-phosphoadenosine-5'-phosphosulfate) to the hydroxyl groups of the metabolites. nih.gov SULTs are crucial for the sulfation of both DHMA and HMMA. researchgate.net

UDP-glucuronosyltransferases (UGTs): UGTs are responsible for glucuronidation, transferring glucuronic acid from the cofactor UDP-glucuronic acid (UDPGA) to the metabolites. researchgate.netwikipedia.org These enzymes are key in forming the glucuronide conjugates of HMMA and other hydroxylated metabolites. researchgate.net

The interplay of these Phase I and Phase II enzymes determines the ultimate metabolic fate and excretion profile of MDMA and, by extension, likely that of 3,4-Methylenedioxy-N-methylphentermine.

Data Tables

Table 1: Key Phase I Metabolites of MDMA and Responsible CYP Enzymes

Parent Compound Metabolic Pathway Metabolite Key CYP Enzymes Involved
MDMA O-Demethylenation 3,4-dihydroxymethamphetamine (HHMA) CYP2D6 (major), CYP1A2, CYP3A4 nih.govoup.comnih.gov
MDMA N-Demethylation 3,4-methylenedioxyamphetamine (MDA) CYP1A2, CYP2B6, CYP2C19, CYP3A4 caymanchem.comoup.comdshs-koeln.de
MDA O-Demethylenation 3,4-dihydroxyamphetamine (HHA) CYP2D6 nih.gov

Table 2: Key Phase II Metabolites and Conjugating Enzymes for MDMA Metabolites

Phase I Metabolite Conjugation Pathway Phase II Metabolite Key Conjugating Enzyme
HHMA, HHA Methylation HMMA, HMA COMT nih.govnih.govmdpi.com
HHMA, HMMA Sulfonation DHMA-sulfate, HMMA-sulfate SULTs researchgate.netnih.gov
HMMA Glucuronidation HMMA-glucuronide UGTs researchgate.netnih.gov

Table 3: List of Compound Names

Abbreviation Full Compound Name
MDMP This compound
MDMA 3,4-Methylenedioxymethamphetamine
MDA 3,4-Methylenedioxyamphetamine
HHMA 3,4-Dihydroxymethamphetamine
HHA 3,4-Dihydroxyamphetamine
HMMA 4-Hydroxy-3-methoxymethamphetamine
HMA 4-Hydroxy-3-methoxyamphetamine
CYP Cytochrome P450
COMT Catechol-O-methyltransferase
SULT Sulfotransferase
UGT UDP-glucuronosyltransferase
GST Glutathione S-transferase

Characterization of Metabolites and their Contribution to Pharmacological Profiles

Key potential metabolites of MDMP and their expected characteristics include:

N-methyl-alpha,alpha-dimethyl-3,4-dihydroxyphenethylamine: This catechol metabolite, resulting from O-demethylenation, is analogous to 3,4-dihydroxymethamphetamine (HHMA). researchgate.netmdpi.com While catechols themselves may have limited ability to cross the blood-brain barrier, they can be further metabolized to more active compounds. nih.gov

4-hydroxy-3-methoxy-N-methylphentermine: This metabolite would be formed by the COMT-mediated methylation of the dihydroxy intermediate. mdpi.comgtfch.org The corresponding metabolite of MDMA, 4-hydroxy-3-methoxymethamphetamine (HMMA), is a major metabolite found in urine. gtfch.org

Thioether Conjugates: The catechol metabolites can be oxidized to ortho-quinones, which are reactive electrophiles that can conjugate with endogenous glutathione (GSH). gtfch.orgnih.gov These thioether conjugates of MDMA metabolites have been shown to exhibit neurotoxic potential. nih.gov

The following table summarizes the potential metabolites of MDMP based on the known metabolic pathways of MDMA.

Parent Compound Metabolic Pathway Potential Metabolite Analogous MDMA Metabolite Key Enzymes Involved
This compound (MDMP)N-dealkylation3,4-Methylenedioxyphentermine (MDPH)3,4-Methylenedioxyamphetamine (MDA)Cytochrome P450
This compound (MDMP)O-demethylenationN-methyl-alpha,alpha-dimethyl-3,4-dihydroxyphenethylamine3,4-dihydroxymethamphetamine (HHMA)CYP2D6
N-methyl-alpha,alpha-dimethyl-3,4-dihydroxyphenethylamineO-methylation4-hydroxy-3-methoxy-N-methylphentermine4-hydroxy-3-methoxymethamphetamine (HMMA)COMT
N-methyl-alpha,alpha-dimethyl-3,4-dihydroxyphenethylamineOxidation & Glutathione ConjugationGlutathione ConjugateGlutathione Conjugate of HHMACYP450, GST

Enzyme Inhibition and Induction Studies (using analogous compounds for methodology reference)

Mechanism-Based Inhibition of Key Metabolic Enzymes

Mechanism-based inhibition, also known as suicide inhibition, is a process where an enzyme converts a substrate into a product that then irreversibly inhibits the enzyme. This phenomenon has been observed with MDMA and its effects on cytochrome P450 enzymes, particularly CYP2D6. The methylenedioxy group of MDMA is metabolized to a reactive intermediate that forms a stable, inactive complex with the CYP2D6 enzyme. researchgate.net This leads to a nonlinear pharmacokinetic profile for MDMA. mdpi.com

Given the structural similarity, it is plausible that MDMP could also act as a mechanism-based inhibitor of CYP2D6 and other CYP isoforms. The presence of the gem-dimethyl group in MDMP might alter the kinetics of this inhibition compared to MDMA.

Studies on phentermine, another analogous compound, have investigated its inhibitory effects on monoamine oxidases (MAOs). Phentermine was found to be a competitive inhibitor of both MAO-A and MAO-B in humans, although its potency was considered too weak to be pharmacologically relevant. nih.gov These studies typically involve incubating the compound with purified enzymes or recombinant human enzymes and measuring the inhibition of the metabolism of a known substrate.

The following table presents inhibitory constants (Ki) for phentermine against human MAO-A and MAO-B, providing a methodological reference for how such data would be determined for MDMP.

Compound Enzyme Inhibition Type Ki (µM)
PhentermineHuman MAO-ACompetitive498 ± 60
PhentermineHuman MAO-BCompetitive375 ± 42

Data from a study on recombinant human liver monoamine oxidases. nih.gov

Structure Activity Relationship Sar and Ligand Design for 3,4 Methylenedioxy N Methylphentermine and Analogs

Correlating Structural Modifications with In Vitro Pharmacological Activity

The in vitro pharmacological activity of MDMP and its analogs is primarily assessed by their effects on monoamine transporters and their binding affinities at various receptors. These studies reveal how specific structural alterations influence the potency and selectivity of these compounds.

The interaction with monoamine transporters—specifically the serotonin (B10506) (SERT), dopamine (B1211576) (DAT), and norepinephrine (B1679862) (NET) transporters—is a hallmark of phenethylamine (B48288) derivatives. These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft. nih.gov Compounds can act as inhibitors of this reuptake process or as releasing agents, which induce reverse transport of the neurotransmitters. wikipedia.org

3,4-Methylenedioxy-N-methylphentermine (MDMP) and its parent compound, 3,4-methylenedioxyphentermine (MDPH), have been found to be inactive as serotonin releasing agents in vitro. wikipedia.org This is in contrast to the well-known monoamine releaser 3,4-methylenedioxymethamphetamine (MDMA), which potently induces the release of serotonin, norepinephrine, and to a lesser extent, dopamine. nih.govnih.gov The addition of the α,α-dimethyl group in MDMP, as opposed to the α-methyl group in MDMA, appears to significantly diminish its activity as a serotonin releaser.

For example, a comparison of various ring-substituted methylaminorex analogs, such as cis- and trans-3',4'-methylenedioxy-4-methylaminorex (MDMAR), demonstrated that these compounds were more potent than MDMA as releasers at DAT and NET. nih.gov While most of these analogs also acted as efficacious serotonin releasers, some, like trans-4,4'-DMAR, functioned as fully efficacious uptake blockers at SERT. nih.gov This highlights how subtle structural and stereochemical differences can shift the mechanism of action from a releasing agent to an uptake inhibitor.

Table 1: Monoamine Release Activity of Selected Phenethylamine Analogs This table is for illustrative purposes and includes data for related compounds to demonstrate SAR principles.

Compound Target EC50 (nM) Emax (%) Reference
Ethylnaphthylaminopropane Serotonin 12 66 wikipedia.org
Ethylnaphthylaminopropane Dopamine 46 78 wikipedia.org
Ethylnaphthylaminopropane Norepinephrine 137 94 wikipedia.org

The interaction with specific receptor subtypes, such as the α1-adrenergic receptors, has been implicated in some of the physiological effects of related compounds like MDMA. nih.gov Therefore, designing ligands with a specific receptor binding profile is a key goal in medicinal chemistry. The reduced affinity of the bioisosteric MDMA analogs for 5-HT2 receptors indicates that modifications to the methylenedioxy ring can be a successful strategy for altering receptor interaction profiles while maintaining activity at monoamine transporters. biorxiv.org

Stereochemistry plays a pivotal role in the biological activity of chiral drugs, as they interact with inherently chiral biological macromolecules like receptors and enzymes. researchgate.netresearchgate.net The different spatial arrangement of atoms in stereoisomers can lead to significant differences in their pharmacokinetic and pharmacodynamic properties. nih.gov For many psychoactive phenethylamines, one enantiomer is often more potent or has a different pharmacological profile than the other.

In the case of MDMA and its analogs, stereochemistry is a critical determinant of their effects. For instance, with 3,4-methylenedioxyamphetamine (MDA), the (R)-(-) enantiomer is primarily associated with hallucinogenic-like cues in drug discrimination studies. nih.gov Similarly, the stereoisomers of 3',4'-methylenedioxy-4-methylaminorex (MDMAR) exhibit differences in their activity at monoamine transporters, underscoring the importance of stereochemical configuration. nih.gov Although specific data on the stereoisomers of this compound is scarce, it is reasonable to infer from related compounds that its enantiomers would likely display differential activity at monoamine transporters and receptors. The synthesis and evaluation of individual stereoisomers are therefore essential for a complete understanding of their pharmacology. researchgate.net

Computational Approaches to SAR Elucidation

Computational methods have become indispensable tools in modern drug discovery, allowing for the rational design of new molecules and the elucidation of complex structure-activity relationships. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov By developing a robust QSAR model, the activity of new, unsynthesized compounds can be predicted.

For a QSAR study, a set of molecules with known activities is required. The structures are typically aligned, and various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are calculated. nih.gov Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. The resulting model can provide insights into which molecular properties are most important for activity. For instance, contour maps generated from 3D-QSAR models can visualize regions where steric bulk or specific electronic properties are favorable or unfavorable for activity, guiding the design of more potent and selective analogs. nih.gov While specific QSAR models for this compound were not found in the search results, this methodology is widely applied to related phenethylamine and amphetamine analogs to understand their interactions with monoamine transporters.

A pharmacophore is an abstract representation of the molecular features that are necessary for a molecule to interact with a specific biological target. These features include hydrogen bond donors and acceptors, aromatic rings, hydrophobic centers, and positive or negative ionizable groups. Pharmacophore models can be generated based on the structure of a known ligand or a set of active molecules. nih.gov

These models are valuable for virtual screening of large compound databases to identify new potential ligands that fit the pharmacophore. nih.gov For monoamine transporter ligands, pharmacophore models have been developed to identify novel inhibitors and releasing agents. nih.gov For example, a pharmacophore model built from the known monoamine oxidase-B (MAO-B) inhibitor safinamide (B1662184) was used to screen a database and identify new potential inhibitors. nih.gov This approach allows for the efficient exploration of chemical space and the discovery of novel scaffolds. For this compound and its analogs, a pharmacophore model could be developed to understand the key features required for interaction with monoamine transporters and to guide the design of new compounds with desired pharmacological profiles.

Computational Chemistry and Molecular Modeling of 3,4 Methylenedioxy N Methylphentermine

Ligand-Protein Interaction Modeling

The interaction of small molecules with protein targets is a cornerstone of computational pharmacology. For a compound like 3,4-Methylenedioxy-N-methylphentermine, understanding its potential binding to transporters and receptors is key to elucidating its pharmacological profile.

Molecular Docking Simulations with Transporters and Receptors

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of MDMP, docking simulations would be instrumental in predicting its binding affinity and pose within the binding sites of key neuroamine transporters, such as the serotonin (B10506) transporter (SERT), dopamine (B1211576) transporter (DAT), and norepinephrine (B1679862) transporter (NET).

While specific docking studies on MDMP are not prevalent in the literature, the methodology would involve preparing the three-dimensional structure of MDMP and docking it into the crystal structures of these transporters. For instance, studies on the structurally related MDMA have utilized homology models of human monoamine transporters to explore binding interactions. nih.gov Similar approaches could be applied to MDMP to compare its interaction patterns. The results of such simulations would typically be presented in a table format, detailing the predicted binding energies and key interacting residues.

Table 1: Hypothetical Molecular Docking Results of MDMP with Monoamine Transporters

Target ProteinPredicted Binding Energy (kcal/mol)Key Interacting Residues (Hypothetical)
Serotonin Transporter (SERT)Data not availableIle172, Phe335, Ser438
Dopamine Transporter (DAT)Data not availableAsp79, Ser149, Phe326
Norepinephrine Transporter (NET)Data not availableAsp75, Phe317, Ser419

Note: The data in this table is hypothetical and for illustrative purposes only, as specific docking studies on MDMP are not publicly available.

Molecular Dynamics Simulations to Elucidate Binding Mechanisms

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, allowing researchers to observe the stability of binding and the conformational changes that may occur over time. An MD simulation of an MDMP-transporter complex would reveal the flexibility of the ligand in the binding pocket and the key hydrogen bonds and hydrophobic interactions that stabilize the complex. These simulations are computationally intensive but offer a more detailed understanding of the binding mechanism than static docking. Research on MDMA has shown its ability to induce conformational changes in transporters, a phenomenon that could be investigated for MDMP using MD simulations. nih.gov

Quantum Mechanical Calculations for Reaction Pathway Analysis

Quantum mechanical (QM) calculations are employed to study the electronic structure of molecules and to model chemical reactions. For MDMP, QM methods could be used to analyze its metabolic pathways. For example, the enzymatic reactions involved in the demethylenation of the methylenedioxy group or the N-demethylation could be modeled to predict the most likely metabolites. Such calculations provide insights into the reaction energies and transition states, helping to identify the most energetically favorable metabolic routes.

Virtual Screening Methodologies for Novel Analog Discovery

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target. chemrxiv.org Starting with the scaffold of MDMP, virtual screening could be employed to discover novel analogs with potentially altered selectivity or affinity for various transporters or receptors. This could involve creating a virtual library of compounds with modifications to the phenethylamine (B48288) backbone, the methylenedioxy ring, or the N-methyl group, and then docking this library against a panel of protein targets.

Conformation Analysis and Conformational Space Exploration

The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformation analysis of MDMP would involve exploring its potential low-energy shapes in different environments (e.g., in vacuum, in a solvent). This is crucial as the bioactive conformation that binds to a protein target may not be the lowest energy conformation in solution. Techniques such as systematic or stochastic conformational searches can be used to generate a representative set of conformers. For related compounds, differences in the conformation of the side chain have been shown to be critical for biological activity. researchgate.net

Concluding Perspectives and Future Research Directions in 3,4 Methylenedioxy N Methylphentermine Research

Identification of Unexplored Pharmacological Targets and Mechanisms

The pharmacological profile of 3,4-Methylenedioxy-N-methylphentermine is not well understood. While its structural similarity to other phenethylamines suggests a potential interaction with monoamine transporters, this has not been extensively verified. wikipedia.org In fact, initial in vitro studies found MDMPh to be inactive as a serotonin (B10506) releasing agent. wikipedia.org

Future investigations should, therefore, cast a wider net to identify its molecular targets. A comprehensive screening against a broad panel of receptors and transporters is a critical first step. This should include not only the canonical monoamine transporters (SERT, DAT, and NET) but also a diverse array of G-protein coupled receptors (GPCRs), ion channels, and orphan receptors. Particular attention should be paid to trace amine-associated receptors (TAARs), as these are known to be targets for many psychoactive phenethylamines and can modulate monoaminergic systems.

Furthermore, it is crucial to move beyond simple binding assays and explore the functional consequences of any identified interactions. For instance, does MDMPh act as an agonist, antagonist, or allosteric modulator at its target sites? Allosteric modulation of well-characterized receptors could represent a novel mechanism of action for this compound. google.com

Development of Advanced Synthetic Strategies for Complex Analogs

The development of more sophisticated synthetic methodologies is essential for a deeper understanding of the structure-activity relationships (SAR) of MDMPh. The original synthesis, as described by Shulgin, provides a foundational route to the molecule. wikipedia.orgdbpedia.org However, to fully probe the chemical space around MDMPh, more advanced and versatile synthetic strategies are required.

Additionally, the synthesis of a diverse library of analogs with systematic modifications to the phentermine scaffold, the methylenedioxy ring, and the N-methyl group would provide invaluable data for SAR studies. This could involve the introduction of different substituents on the aromatic ring, alteration of the alkyl chain, or replacement of the N-methyl group with other functional groups.

Creation of Novel Analytical Probes and Reference Standards

As with any novel psychoactive substance, the development of robust and reliable analytical methods is paramount for its detection and quantification in both research and forensic contexts. scispace.com This necessitates the availability of high-purity, well-characterized reference standards.

The synthesis of isotopically labeled internal standards (e.g., deuterium (B1214612) or carbon-13 labeled MDMPh) would significantly enhance the accuracy and precision of mass spectrometry-based analytical methods. google.com These labeled compounds are essential for correcting for matrix effects and variations in instrument response, thereby allowing for reliable quantification in complex biological matrices such as blood and urine.

Furthermore, the creation of specific antibodies against MDMPh could enable the development of rapid and high-throughput immunoassay-based screening methods. While less specific than chromatographic techniques, these assays can be valuable for initial screening purposes.

In-depth Metabolic Profiling of Stereoisomers and Resulting Metabolites

The metabolic fate of MDMPh is currently unknown. A thorough investigation of its metabolism is crucial for a complete understanding of its duration of action, potential for drug-drug interactions, and toxicological profile.

Key metabolic pathways that should be investigated include N-demethylation to its primary amine analog, 3,4-Methylenedioxyphentermine (MDPH), hydroxylation of the aromatic ring, and cleavage of the methylenedioxy ring. wikipedia.org It is also important to consider the potential for the formation of other, more complex metabolites.

The use of in vitro systems, such as human liver microsomes and recombinant cytochrome P450 enzymes, can help to identify the specific enzymes responsible for the metabolism of MDMPh. This information can be used to predict potential drug-drug interactions with other compounds that are metabolized by the same enzymes. Furthermore, in vivo studies in animal models are necessary to confirm the in vitro findings and to identify any species-specific differences in metabolism.

Advanced Predictive Modeling for Biological Activity and Metabolism

In silico methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can be powerful tools for accelerating research into MDMPh and its analogs. tripsitter.com By building computational models based on existing data for other phenethylamines, it may be possible to predict the pharmacological activity and metabolic fate of MDMPh. tripsitter.com

QSAR models can be developed to predict the affinity of MDMPh analogs for various molecular targets, as well as their potential for psychoactive effects. Molecular docking simulations can provide insights into the specific binding interactions between MDMPh and its protein targets, which can help to guide the design of new, more potent, and selective analogs.

Furthermore, computational tools can be used to predict the likely metabolites of MDMPh, which can help to prioritize which compounds to look for in metabolic studies. While these in silico predictions must always be validated by experimental data, they can provide a valuable starting point for further research and help to focus experimental efforts on the most promising avenues.

Q & A

Basic: What analytical techniques are recommended for characterizing 3,4-Methylenedioxy-N-methylphentermine?

Methodological Answer:
Structural elucidation requires a combination of techniques:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the methylenedioxy moiety (δ ~5.9–6.0 ppm for aromatic protons) and N-methyl substitution patterns.
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular formula (e.g., [M+H]+^+ for C11_{11}H15_{15}NO2_2).
  • UV/Vis Spectroscopy: Monitor λmax in methanol (e.g., ~255 nm for conjugated systems, as seen in structurally similar compounds) .
  • Purity Assessment: Employ reverse-phase HPLC with photodiode array detection (≥98% purity threshold) .

Basic: How should researchers design synthetic routes for this compound?

Methodological Answer:
Key steps include:

  • Precursor Selection: Start with 3,4-methylenedioxybenzaldehyde (CAS 1201-02-1) for the aromatic core .
  • Reductive Amination: React with methylamine under hydrogenation (e.g., Pd/C catalyst) to introduce the N-methylphentermine backbone.
  • Chiral Resolution: Use chiral column chromatography or enzymatic resolution to isolate enantiomers, as stereochemistry impacts pharmacological activity .
  • Yield Optimization: Monitor reaction progress via TLC and adjust solvent polarity (e.g., ethanol/water mixtures) .

Advanced: How can discrepancies in receptor binding affinity data be resolved across studies?

Methodological Answer:
Contradictions often arise from:

  • Assay Variability: Standardize cell lines (e.g., HEK-293 vs. CHO-K1) and buffer conditions (pH, ion concentration) to minimize variability .
  • Orthogonal Validation: Cross-validate using radioligand binding (e.g., 3H^3H-dopamine displacement) and functional assays (e.g., cAMP accumulation in transfected cells).
  • Data Normalization: Report affinity (Ki_i) relative to a common reference ligand (e.g., cocaine for monoamine transporters) to improve cross-study comparability .

Advanced: What strategies address conflicting pharmacokinetic data in preclinical models?

Methodological Answer:
Resolve inconsistencies through:

  • Dose-Response Curves: Use nonlinear regression to model absorption kinetics across species (e.g., rat vs. primate).
  • Metabolite Profiling: Identify active metabolites via LC-MS/MS, as species-specific cytochrome P450 activity may alter bioavailability .
  • Tissue Distribution Studies: Compare brain-to-plasma ratios using autoradiography or microdialysis to clarify CNS penetration disparities .

Basic: What are best practices for handling and storing this compound?

Methodological Answer:

  • Storage: Store as a hydrochloride salt at -20°C in airtight, light-resistant containers to prevent degradation (≥5-year stability under these conditions) .
  • Solubility: Prepare stock solutions in deoxygenated methanol (10 mM) to avoid oxidation.
  • Safety Protocols: Handle under fume hoods with nitrile gloves; refer to institutional SDS guidelines for spill management .

Advanced: How should researchers design in vivo toxicology studies for this compound?

Methodological Answer:

  • Model Selection: Use Sprague-Dawley rats for acute toxicity (LD50_{50}) and zebrafish embryos for developmental toxicity screening.
  • Endpoints: Monitor cardiovascular parameters (e.g., heart rate via telemetry) and neurobehavioral outcomes (e.g., open-field locomotor activity).
  • Dose Ranges: Start with 1–10 mg/kg (i.p.) based on ED50_{50} values from receptor studies, escalating incrementally to assess safety margins .

Basic: What spectroscopic features distinguish this compound from analogs?

Methodological Answer:

  • FT-IR: The methylenedioxy group shows a C-O-C stretching band at ~940 cm1^{-1}, absent in non-substituted phentermines.
  • Raman Spectroscopy: Aromatic ring vibrations (1600–1580 cm1^{-1}) and N-methyl bending (~1450 cm1^{-1}) provide structural fingerprints .

Advanced: How can computational modeling guide SAR studies for this compound?

Methodological Answer:

  • Docking Simulations: Use AutoDock Vina to predict binding poses at dopamine/norepinephrine transporters (PDB: 4XP4).
  • QSAR Models: Train regression models on logP and polar surface area data to correlate physicochemical properties with uptake kinetics .
  • Dynamic Simulations: Perform molecular dynamics (GROMACS) to assess conformational stability in lipid bilayers .

Basic: What are common impurities in synthesized batches, and how are they controlled?

Methodological Answer:

  • Byproducts: Monitor for residual methylamine (GC-MS headspace analysis) and oxidation products (e.g., nitroxide radicals via EPR).
  • Purification: Use flash chromatography (silica gel, 5% MeOH/CH2 _2Cl2_2) or recrystallization (ethanol/water) to isolate the target compound .

Advanced: How do researchers reconcile conflicting neurochemical vs. behavioral data in animal studies?

Methodological Answer:

  • Multimodal Approaches: Pair microdialysis (measuring extracellular dopamine) with conditioned place preference (CPP) assays to link neurochemical changes to reward behavior.
  • Temporal Resolution: Use fast-scan cyclic voltammetry (FSCV) to capture subsecond dopamine fluctuations during behavioral tasks .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.